

Comparative Analysis: (1S,2S,3R)-DT-061 Versus Vehicle Control in Preclinical Research

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Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

Cat. No.: B2927005

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A comprehensive review of the experimental data comparing the inactive enantiomer **(1S,2S,3R)-DT-061** and its active counterpart, DT-061, against vehicle controls in preclinical cancer models.

This guide provides a detailed comparative analysis of **(1S,2S,3R)-DT-061** and its biologically active enantiomer, DT-061, with their corresponding vehicle controls. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of small molecule activators of Protein Phosphatase 2A (PP2A).

(1S,2S,3R)-DT-061 serves as a crucial negative control in studies involving DT-061, an orally active and bioavailable activator of the serine/threonine phosphatase PP2A.^{[1][2][3][4]} DT-061 has garnered significant interest for its potential therapeutic application in cancers driven by KRAS mutations and MYC overexpression.^[1] The primary proposed mechanism of action for DT-061 involves the selective stabilization of the B56 α -PP2A holoenzyme, which in turn leads to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC.

However, it is important to note that some studies have presented conflicting evidence, suggesting that the cytotoxic effects of DT-061 may be independent of PP2A activation and could be attributed to the disruption of the Golgi apparatus and endoplasmic reticulum. This guide will present data from studies supporting the PP2A-dependent mechanism, while acknowledging the ongoing scientific discussion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing DT-061 with vehicle controls.

In Vitro Efficacy

Assay Type	Cell Line	Treatment	Concentration	Result vs. Vehicle Control	Reference
Cell Viability	HCC827	DT-061	14.3 µM (IC50)	Decreased cell viability	
Cell Viability	HCC3255	DT-061	12.4 µM (IC50)	Decreased cell viability	
Colony Growth	H441 (KRAS-mutant)	DT-061	Dose-dependent	Inhibition of colony growth	
Colony Growth	H358 (KRAS-mutant)	DT-061	Dose-dependent	Inhibition of colony growth	
Apoptosis (Caspase-3/7 Activation)	H441, H358	DT-061	Dose-dependent	Increased caspase-3/7 activation	
Apoptosis (Annexin V)	H1975	DT-061	20 µM	Increased annexin V positivity	
PP2A Holoenzyme Assembly	H358 (NanoBit Assay)	DT-061	30 µM	3-6 fold increase in B56α-PP2A complex formation 1-2 hours post-treatment	

In Vivo Efficacy

Animal Model	Cancer Type	Treatment	Dosage and Administration	Result vs. Vehicle Control	Reference
BALB/c nu/nu mice with H441 xenografts	KRAS-driven Lung Cancer	DT-061	5 mg/kg, oral gavage, 4 weeks	Significant inhibition of tumor growth	
BALB/c nu/nu mice with H358 xenografts	KRAS-driven Lung Cancer	DT-061	5 mg/kg, oral gavage, 4 weeks	Significant inhibition of tumor growth	
Xenograft Model	Lung Adenocarcinoma	DT-061	Not specified	~2-fold increase in B56α-containing PP2A holoenzymes in tumors	

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vivo Xenograft Studies

- Animal Model: 6 to 8-week-old male BALB/c nu/nu mice were typically used.
- Tumor Implantation: Human cancer cell lines (e.g., H441, H358) were subcutaneously injected into the flanks of the mice.
- Treatment Groups: Mice were randomized into treatment and control groups. The treatment group received DT-061, while the control group received a vehicle.
- Vehicle Composition: A common vehicle formulation for oral gavage consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another reported vehicle is 10% DMSO in

corn oil.

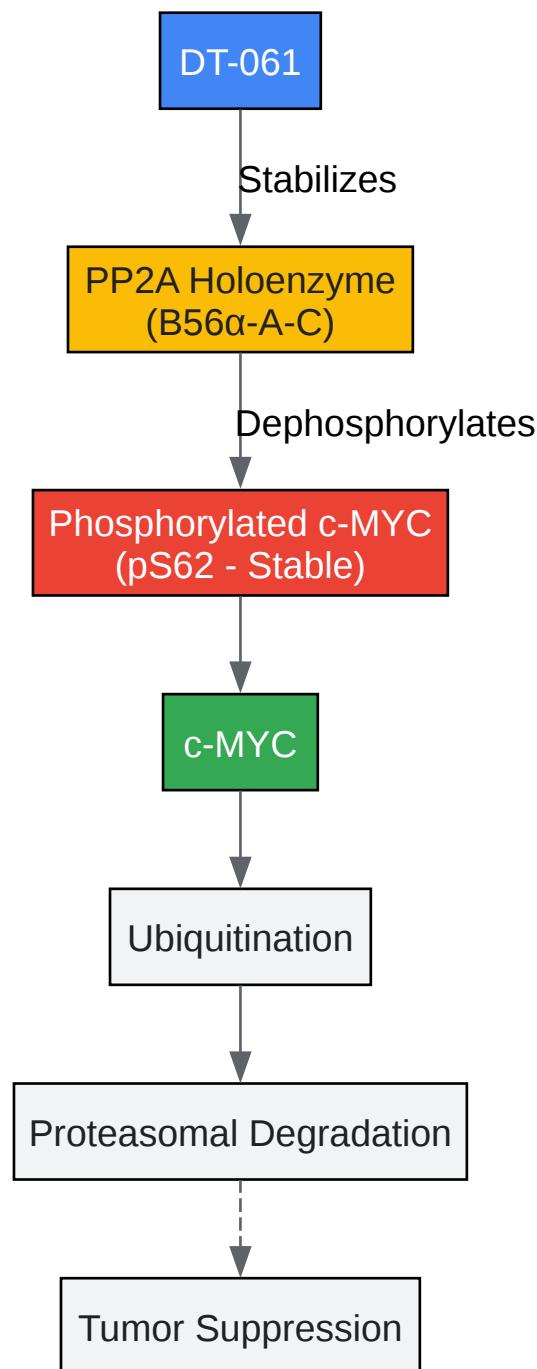
- Dosing and Administration: DT-061 was administered orally via gavage, typically at a dose of 5 mg/kg daily for a specified period (e.g., 4 weeks).
- Outcome Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were often excised for further analysis, such as co-immunoprecipitation to assess protein-protein interactions.

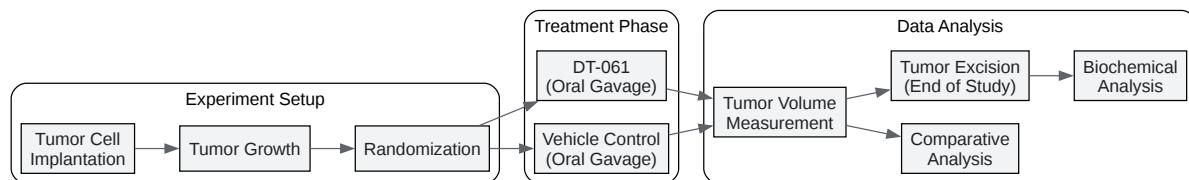
In Vitro Cell-Based Assays

- Cell Lines: Various cancer cell lines, particularly those with KRAS mutations or MYC overexpression, were used.
- Treatment: Cells were treated with varying concentrations of DT-061 or a vehicle control. For in vitro experiments, the vehicle was typically DMSO.
- Cell Viability and Proliferation Assays: Assays such as MTT or colony formation assays were used to assess the effect of DT-061 on cell growth and survival.
- Apoptosis Assays: Apoptosis was quantified using methods like caspase-3/7 activity assays or Annexin V staining followed by flow cytometry.
- PP2A Holoenzyme Assembly Assay (NanoBit): A split-luciferase complementation assay was used to monitor the formation of the PP2A-A and B56 α complex in live cells. Cells were treated with DT-061 or DMSO, and luminescence was measured over time to quantify protein-protein interactions.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of DT-061





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